1-BENZOTHIOPHENE-5-SULFONAMIDE
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Overview
Description
1-BENZOTHIOPHENE-5-SULFONAMIDE is a heterocyclic compound that contains a sulfur atom within a five-membered ring fused to a benzene ring. This compound is part of the larger family of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of benzo[b]thiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of benzo[b]thiophene-5-sulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-BENZOTHIOPHENE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
1-BENZOTHIOPHENE-5-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the sulfonamide group.
Benzo[b]thiophene-2-sulfonamide: A similar compound with the sulfonamide group at a different position.
Thiophene-2-sulfonamide: A related compound with a simpler thiophene ring structure.
Uniqueness
1-BENZOTHIOPHENE-5-SULFONAMIDE is unique due to the specific positioning of the sulfonamide group, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to other similar compounds .
Properties
CAS No. |
145951-27-5 |
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Molecular Formula |
C8H7NO2S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
1-benzothiophene-5-sulfonamide |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,9,10,11) |
InChI Key |
YLHGJHMEILIGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1S(=O)(=O)N |
Origin of Product |
United States |
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